![molecular formula C5H12LiN B14527589 Lithium [methyl(propyl)amino]methanide CAS No. 62627-77-4](/img/structure/B14527589.png)
Lithium [methyl(propyl)amino]methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium [methyl(propyl)amino]methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to a methyl group, a propyl group, and an amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium [methyl(propyl)amino]methanide typically involves the reaction of a halogenated precursor with lithium metal. For instance, a common method is to react methyl(propyl)amino methane with lithium in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous and oxygen-free environments .
Chemical Reactions Analysis
Types of Reactions: Lithium [methyl(propyl)amino]methanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing halogen atoms in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Halogenated compounds are typical substrates for substitution reactions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: New carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Lithium [methyl(propyl)amino]methanide has several applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which lithium [methyl(propyl)amino]methanide exerts its effects involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Methyllithium: Similar in structure but lacks the propyl and amino groups.
Ethyllithium: Contains an ethyl group instead of the methyl(propyl)amino group.
Butyllithium: Contains a butyl group and is commonly used in organic synthesis
Uniqueness: Lithium [methyl(propyl)amino]methanide is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl and propyl groups, along with the amino group, allows for a broader range of applications compared to simpler organolithium compounds .
Properties
CAS No. |
62627-77-4 |
|---|---|
Molecular Formula |
C5H12LiN |
Molecular Weight |
93.1 g/mol |
IUPAC Name |
lithium;N-methanidyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C5H12N.Li/c1-4-5-6(2)3;/h2,4-5H2,1,3H3;/q-1;+1 |
InChI Key |
AEGKCAVLLQXLMT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCN(C)[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one](/img/structure/B14527511.png)
![(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14527513.png)
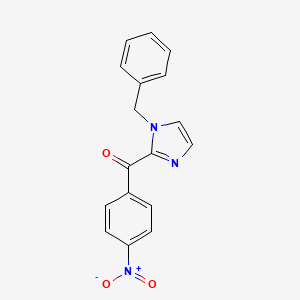
![[2-(3-Methylbutyl)bicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14527518.png)
![4-{[(3,4-Dimethoxyphenyl)(hydroxy)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14527530.png)
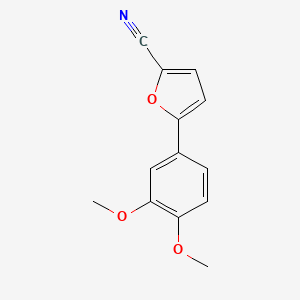
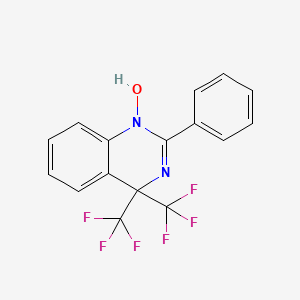
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide](/img/structure/B14527549.png)
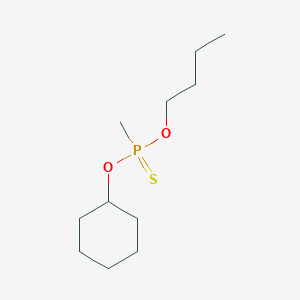
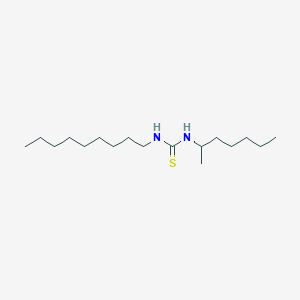
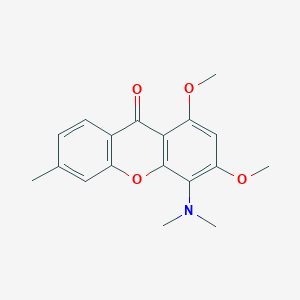
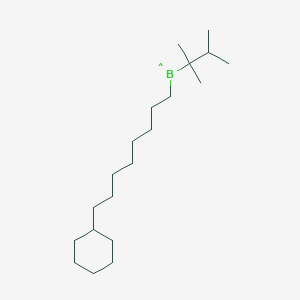
![Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate](/img/structure/B14527580.png)
